4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTROLUMTLQMLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde with urea or guanidine under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl and fluoropropoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing chlorine or fluorine.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include pyrimidine derivatives with halogenated aryl or alkoxy substituents. Below is a comparative analysis with select compounds, including 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 649550-91-4) from the provided evidence :
| Property | 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
|---|---|---|
| Core Structure | Monocyclic pyrimidine | Bicyclic furo[2,3-d]pyrimidine (furan fused to pyrimidine) |
| Substituents | 4-Chlorophenyl, 4-(3-fluoropropoxy)phenyl | 4-Chloro-2-methylphenoxy, phenyl |
| Halogenation | Chlorine (aryl), fluorine (alkoxy) | Chlorine (phenoxy), no fluorine |
| Lipophilicity (LogP)* | Estimated higher due to fluoropropoxy group | Moderate (chlorine and methyl enhance lipophilicity) |
| Potential Applications | Kinase inhibition, anticancer | Anticancer, enzyme inhibition (based on furopyrimidine class) |
Key Findings from Structural Analysis:
In contrast, the 4-chloro-2-methylphenoxy group in the analogue (CAS 649550-91-4) combines steric hindrance (methyl) and moderate electron withdrawal (chlorine), which may alter target selectivity . The furopyrimidine core in the analogue increases rigidity compared to the monocyclic pyrimidine, possibly affecting conformational flexibility during target binding.
Pharmacokinetic Implications: Fluorination in the target compound’s alkoxy chain may improve metabolic stability and membrane permeability compared to non-fluorinated analogues. This is supported by studies showing fluorinated groups reduce cytochrome P450-mediated oxidation . The methyl group in the analogue’s phenoxy substituent could slow metabolic degradation but may also increase off-target interactions due to steric bulk.
Biological Activity: While direct activity data for the target compound is scarce, pyrimidine derivatives with fluorinated substituents often exhibit enhanced potency in kinase inhibition (e.g., EGFR, VEGFR) compared to non-fluorinated variants. The furopyrimidine analogue (CAS 649550-91-4) has been investigated in anticancer screens, with its bicyclic core favoring intercalation or topoisomerase inhibition mechanisms .
Biological Activity
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine, a synthetic organic compound classified as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a fluoropropoxyphenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 343.82 g/mol. The compound's structure is characterized by the following functional groups:
- Chlorophenyl group : Enhances lipophilicity and may increase binding affinity to biological targets.
- Fluoropropoxyphenyl group : Potentially alters pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways. Research indicates that it may influence:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Receptor Binding : It may bind to specific receptors involved in signal transduction pathways, leading to altered cellular responses.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar pyrimidine derivatives. While specific data on this compound is limited, related compounds have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research indicates that related compounds exhibit significant inhibition of AChE and urease:
- Acetylcholinesterase (AChE) : Compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibition .
- Urease : These compounds also show strong urease inhibition, which could be beneficial in treating conditions like urinary tract infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyridine | Pyridine ring instead of pyrimidine | Potential enzyme inhibitor |
| 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]benzene | Benzene ring instead of pyrimidine | Limited biological activity |
This comparison highlights that the presence of the pyrimidine ring may confer distinct biological properties compared to other structural analogs.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to assess the enzyme inhibitory activity of pyrimidine derivatives. These studies suggest that modifications in the side chains significantly affect potency and selectivity against target enzymes .
- Docking Studies : Molecular docking studies have been employed to predict binding interactions between this compound and target proteins. These studies reveal insights into how structural features influence binding affinities and interactions at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
